![molecular formula C6H9N3 B1396162 4-Aminomethyl-5-methylpyridazine CAS No. 1149586-58-2](/img/structure/B1396162.png)
4-Aminomethyl-5-methylpyridazine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-Aminomethyl-5-methylpyridazine, there are related studies on the synthesis of similar compounds. For instance, a study discusses the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study presents an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .Scientific Research Applications
Organic Chemistry Applications
Formation of Didehydropyridazine Intermediates : Klinge et al. (2010) demonstrated that 4-X-3-(methoxymethyl)-6-methylpyridazine, upon treatment with potassium amide in liquid ammonia, forms a mixture of 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine, with a 4,5-didehydropyridazine as a proposed intermediate (Klinge, Plas, & Koudijs, 2010).
Synthesis of Pyridazinone Derivatives : Xiong et al. (2020) reported the design, synthesis, and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. These compounds showed promising inhibitory activity against various cancer cell lines (Xiong et al., 2020).
Medicinal Chemistry and Pharmacology
Voltage-activated Calcium Channel Targeting : Wu et al. (2009) found that 4-aminopyridine analogs like 4-(aminomethyl)pyridine can stimulate high voltage-activated Ca2+ channels in neurons, challenging the conventional view of these compounds as merely voltage-activated K+ channel blockers (Wu, Li, Chen, & Pan, 2009).
Antimicrobial Activities : Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds starting from 4-Aminomethyl-5-methylpyridazine, and found them to possess good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Biochemical Research
- Inhibitor Adsorption Studies : Bouklah et al. (2006) studied the influence of pyridazine compounds, including 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, on steel corrosion in H2SO4 solution, revealing their inhibitory action and adsorption characteristics (Bouklah, Benchat, Hammouti, Aouniti, & Kertit, 2006).
properties
IUPAC Name |
(5-methylpyridazin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSZWZBAMSAIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-5-methylpyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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